molecular formula C15H15N3S B1415411 5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine CAS No. 1105192-26-4

5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Cat. No. B1415411
CAS RN: 1105192-26-4
M. Wt: 269.4 g/mol
InChI Key: DEGPDLRXUKSNEI-UHFFFAOYSA-N
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Description

5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (5,7-DMPBTA) is an organic compound belonging to the class of benzothiazoles. It is a colorless solid with a molecular weight of 253.33 g/mol and a melting point of 183-185°C. 5,7-DMPBTA has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, organic synthesis, and biochemistry.

Scientific Research Applications

Pharmaceutical Research

Benzothiazole derivatives are extensively studied for their pharmacological properties. “5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine” may serve as a lead compound in the development of new therapeutic agents due to its structural similarity to molecules with known biological activities. It could be investigated for potential antifungal, antibacterial, or anticancer activities, as benzothiazoles have been reported to exhibit these properties .

Material Science

In material science, this compound could be used in the synthesis of novel organic semiconductors. Its benzothiazole core may contribute to thermal stability and electronic properties favorable for optoelectronic devices. Researchers might explore its incorporation into polymers or small molecules for organic light-emitting diodes (OLEDs) or photovoltaic cells .

Chemical Sensing

The benzothiazole moiety is known for its ability to bind metal ions, which could be utilized in the design of chemical sensors. “5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine” might act as a fluorescent or colorimetric sensor for detecting heavy metals like mercury or lead in environmental samples .

Molecular Probes

Due to its potential fluorescent properties, this compound could be modified to serve as a molecular probe in bioimaging. It could help in tracking cellular processes or the localization of specific proteins within cells when tagged appropriately .

Catalysis

Benzothiazoles are known to be part of catalytic systems, particularly in the acceleration of cross-coupling reactions. This compound could be examined as a ligand in metal-catalyzed reactions, potentially improving the efficiency and selectivity of chemical transformations .

properties

IUPAC Name

5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c1-10-6-11(2)14-13(7-10)18-15(19-14)17-9-12-4-3-5-16-8-12/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGPDLRXUKSNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NCC3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-dimethyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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